molecular formula C6H9N3O B12909992 N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide CAS No. 112029-00-2

N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide

Cat. No.: B12909992
CAS No.: 112029-00-2
M. Wt: 139.16 g/mol
InChI Key: XQQVJXUYCQEULE-UHFFFAOYSA-N
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Description

N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide: is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product .

Chemical Reactions Analysis

Types of Reactions: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,4-dimethyl-1H-pyrazol-5-yl)carboxylic acid, while reduction could produce N-(1,4-dimethyl-1H-pyrazol-5-yl)methanol .

Scientific Research Applications

Chemistry: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for further pharmacological studies .

Medicine: Potential medicinal applications include the development of new therapeutic agents. The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to novel treatments for various diseases .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of both dimethyl groups and the formamide functional group provides a versatile scaffold for further chemical modifications .

Properties

CAS No.

112029-00-2

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-(2,4-dimethylpyrazol-3-yl)formamide

InChI

InChI=1S/C6H9N3O/c1-5-3-8-9(2)6(5)7-4-10/h3-4H,1-2H3,(H,7,10)

InChI Key

XQQVJXUYCQEULE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NC=O

Origin of Product

United States

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